N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE
Overview
Description
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE is a complex organic compound that features a tetrahydroisoquinoline core. This structure is significant due to its presence in various natural products and therapeutic agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE typically involves multicomponent reactions that improve atom economy and selectivity. One common method includes the functionalization of 1,2,3,4-tetrahydroisoquinoline through cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly methods to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions and the use of prefunctionalized substrates are common. These methods help in achieving better reaction performance and minimizing the use of stoichiometric amounts of oxidants .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Can be reduced using agents like sodium borohydride (NaBH₄).
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and as an antineuroinflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE exerts its effects involves interaction with specific molecular targets and pathways. It is known to interact with the NMDA receptor complex, particularly the PCP binding site, which plays a role in its neuroprotective and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the additional functional groups.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a phenyl group at the 1-position.
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups at the 6 and 7 positions.
Uniqueness
N-[4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]PENTANAMIDE is unique due to its specific functional groups that allow for diverse chemical reactions and potential biological activities. Its structure provides a versatile scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-8-20(24)22-19-11-9-17(10-12-19)21(25)23-14-13-16-6-4-5-7-18(16)15-23/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFLYPKHJKCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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